COX-1 Enzyme Inhibition Profile Compared to β-Sitosterol and Stigmast-4-en-3-one
Stigmast-4-ene-3,6-dione demonstrates a specific and moderate inhibitory activity against the COX-1 enzyme. In a head-to-head comparative study, it exhibited an IC50 of 67.9 µM, which is less potent than the common phytosterol β-sitosterol (IC50 = 55.3 µM) but is distinct from its direct structural analog, stigmast-4-en-3-one (IC50 = 62.6 µM) [1]. This indicates that the additional ketone group at the C6 position (as in the 3,6-dione) slightly reduces COX-1 affinity compared to the 3-one analog, providing a clear structure-activity relationship (SAR) guide for researchers.
β‑sitosterol 55.3 µM
stigmast‑4‑en‑3‑one 62.6 µM
| Evidence Dimension | COX-1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 67.9 µM |
| Comparator Or Baseline | β-Sitosterol (IC50 = 55.3 ± 2 µM); Stigmast-4-en-3-one (IC50 = 62.6 µM) |
| Quantified Difference | 12.4 µM (higher IC50 vs. β-sitosterol); 5.3 µM (higher IC50 vs. stigmast-4-en-3-one) |
| Conditions | In vitro cyclooxygenase enzyme (COX-1) inhibitory assay |
Why This Matters
This data enables precise selection of stigmast-4-ene-3,6-dione when a specific, moderate COX-1 inhibitory profile is required for mechanistic studies, differentiating it from more potent (β-sitosterol) or structurally similar (stigmast-4-en-3-one) alternatives.
- [1] Suleiman MM, et al. Chapter 7 Biological activities of two antifungal compounds. University of Pretoria. IC50 for β-sitosterol COX-1 inhibition: 55.3 ± 2 µM. View Source
